FITC-labelled Keap1-Nrf2 probe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The FITC-labelled Keap1-Nrf2 probe is a fluorescent peptide used to study the interaction between Keap1 and Nrf2 proteins. This probe is particularly valuable in fluorescence polarization displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays to assess the binding affinities of Nrf2 peptide inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

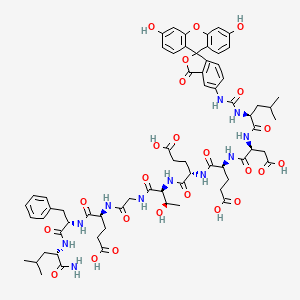

The FITC-labelled Keap1-Nrf2 probe is synthesized by attaching a fluorescein isothiocyanate (FITC) molecule to the N-terminal leucine of the Keap1-Nrf2 peptide sequence. The peptide sequence is LDEETGEFL, with modifications including FITC-Leu at the N-terminus and a C-terminal amide . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, followed by FITC conjugation under mild basic conditions to ensure the integrity of the peptide .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used for SPPS, and the FITC conjugation is performed in large reactors. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .

Analyse Des Réactions Chimiques

Types of Reactions

The FITC-labelled Keap1-Nrf2 probe primarily undergoes substitution reactions during its synthesis, where the FITC molecule is attached to the peptide. It is relatively stable and does not undergo significant oxidation or reduction under normal laboratory conditions .

Common Reagents and Conditions

Reagents: Fluorescein isothiocyanate, protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., trifluoroacetic acid).

Conditions: Mild basic conditions for FITC conjugation, standard SPPS conditions for peptide synthesis.

Major Products

The major product of the synthesis is the FITC-labelled Keap1-Nrf2 peptide with a molecular weight of 1440.5 g/mol and a chemical formula of C67H81N11O23S .

Applications De Recherche Scientifique

The FITC-labelled Keap1-Nrf2 probe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Fluorescence Polarization Displacement Assays: Used to measure the binding affinities of Nrf2 peptide inhibitors

TR-FRET Assays: Employed to study protein-protein interactions and the dynamics of the Keap1-Nrf2 interaction

Drug Discovery: Utilized in high-throughput screening to identify potential inhibitors of the Keap1-Nrf2 interaction, which is crucial for developing therapies for oxidative stress-related diseases

Biological Studies: Helps in understanding the regulatory mechanisms of the Keap1-Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress

Mécanisme D'action

The FITC-labelled Keap1-Nrf2 probe functions by binding to the Kelch domain of the Keap1 protein, mimicking the natural interaction between Keap1 and Nrf2. This binding can be monitored using fluorescence-based assays, allowing researchers to study the dynamics of the Keap1-Nrf2 interaction and the effects of potential inhibitors . The Keap1-Nrf2 pathway is crucial for regulating the expression of antioxidant response element (ARE)-driven genes, which are involved in cellular defense mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotin-labelled Keap1-Nrf2 probe: Another peptide probe used for studying the Keap1-Nrf2 interaction, but labeled with biotin instead of FITC.

Rhodamine-labelled Keap1-Nrf2 probe: Similar to the FITC-labelled probe but uses rhodamine as the fluorescent label.

Uniqueness

The FITC-labelled Keap1-Nrf2 probe is unique due to its high binding affinity (Kd = 22.3 nM) and its suitability for fluorescence-based assays, which provide high sensitivity and specificity . The green fluorescence emitted by FITC (λabs 495 nm, λem 525 nm) is also advantageous for multiplexing with other fluorescent probes .

Propriétés

Formule moléculaire |

C67H81N11O24 |

|---|---|

Poids moléculaire |

1424.4 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamoylamino]-4-methylpentanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1 |

Clé InChI |

MNPXCJGREQORRX-HDFZMCSMSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.